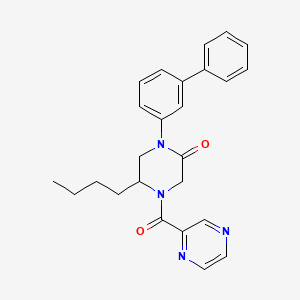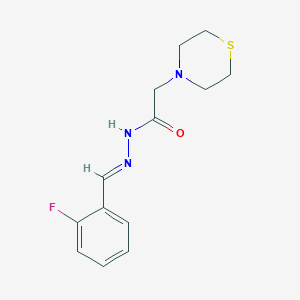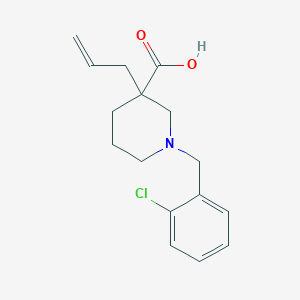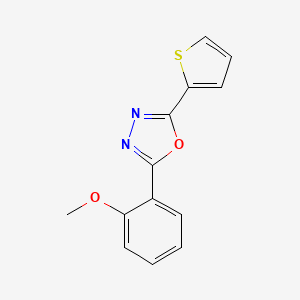![molecular formula C11H16N2O5S2 B5517475 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine is a useful research compound. Its molecular formula is C11H16N2O5S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.05006396 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitors and Anticonvulsant Properties
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine derivatives have been explored as carbonic anhydrase inhibitors with potential anticonvulsant properties. Research has shown that aromatic/heterocyclic sulfonamides incorporating valproyl moieties, similar to the structure of this compound, are designed to combine valproic acid (a widely used antiepileptic drug) and sulfonamide residues (present in antiepileptic drugs like acetazolamide and topiramate). These derivatives demonstrate high inhibitory potency against carbonic anhydrase isozymes involved in significant physiological processes, suggesting their potential as anticonvulsant or cerebrovasodilator drugs (Masereel et al., 2002).
Antimicrobial Activity
In the realm of antimicrobial research, N-acyl-α-amino acids derivatives, including those structurally related to this compound, have shown efficacy against Gram-positive bacterial strains and Candida albicans. These compounds' structures were confirmed through various spectroscopic techniques and evaluated for their antimicrobial activity, revealing potential as novel antimicrobial agents (Apostol et al., 2021).
Inhibition of Acetolactate Synthase
Research on sulfometuron methyl, a sulfonylurea herbicide, has shown its inhibition of acetolactate synthase - an enzyme involved in the biosynthesis of branched-chain amino acids like valine. Mutations in acetolactate synthase confer resistance to this herbicide, highlighting the enzyme's sensitivity to structural changes in its vicinity, which could be relevant to derivatives like this compound (Yadav et al., 1986).
Novel Drug Applications
The sulfonamide moiety, a key component in this compound, is present in many clinically used drugs including antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and research in sulfonamide-containing compounds reveal their significant role in developing selective antiglaucoma drugs and antitumor agents. This suggests a potential exploration of this compound derivatives in similar therapeutic areas (Carta et al., 2012).
Properties
IUPAC Name |
3-methyl-2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c1-6(2)9(11(15)16)13-20(17,18)7-4-8(19-5-7)10(14)12-3/h4-6,9,13H,1-3H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLPLRHUQIQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)

![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

